molecular formula C12H7ClN2 B8274605 3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

3-(4-Chloro-phenyl)-6-ethynyl-pyridazine

Cat. No. B8274605
M. Wt: 214.65 g/mol
InChI Key: MXHXQSSEBNYEEO-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

1.10 g (3.49 mmol) TBAF are added at 0° C. to a solution of 1.00 g (3.49 mmol) 3-(4-chloro-phenyl)-6-trimethylsilanylethynyl-pyridazine in 10 mL DCM. The ice bath is removed and the reaction solution is stirred for 30 min. Water is added and the aqueous phase is extracted with EtOAc. The organic phase is dried over MgSO4 and the solvent is eliminated i.vac. The product is reacted without any further purification.
Name
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
3-(4-chloro-phenyl)-6-trimethylsilanylethynyl-pyridazine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]2[N:27]=[N:28][C:29]([C:32]#[C:33][Si](C)(C)C)=[CH:30][CH:31]=2)=[CH:22][CH:21]=1>C(Cl)Cl>[Cl:19][C:20]1[CH:21]=[CH:22][C:23]([C:26]2[N:27]=[N:28][C:29]([C:32]#[CH:33])=[CH:30][CH:31]=2)=[CH:24][CH:25]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
3-(4-chloro-phenyl)-6-trimethylsilanylethynyl-pyridazine
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1N=NC(=CC1)C#C[Si](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath is removed
ADDITION
Type
ADDITION
Details
Water is added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product is reacted without any further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C=C1)C=1N=NC(=CC1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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